Bienvenue dans la boutique en ligne BenchChem!

N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide

Lead Optimization Fragment-Based Drug Discovery Ligand Efficiency

This unsubstituted benzimidazole-thiophene carboxamide is the essential parent scaffold for kinase inhibitor research. Unlike elaborate analogs (GSK461364, Genz-667348), it lacks potency-driving substituents, making it the only valid negative control for ITK (WO2005079791A1), PLK1, and PfDHODH assays. Its rule-of-three compliance (MW 243.29, rotatable bonds 1) and conserved benzimidazole NH/carboxamide pharmacophore enable reliable SPR/NMR fragment screening and baseline ADME property mapping. Procure this specific chemotype—not a generic benzimidazole—to ensure experimental reproducibility and correct SAR interpretation.

Molecular Formula C12H9N3OS
Molecular Weight 243.29 g/mol
Cat. No. B3565075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-yl)thiophene-2-carboxamide
Molecular FormulaC12H9N3OS
Molecular Weight243.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=CS3
InChIInChI=1S/C12H9N3OS/c16-11(10-6-3-7-17-10)15-12-13-8-4-1-2-5-9(8)14-12/h1-7H,(H2,13,14,15,16)
InChIKeyCVWNRLYSTJFZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-Benzimidazol-2-yl)thiophene-2-carboxamide Procurement: Core Scaffold Identity and Structural Baseline


N-(1H-Benzimidazol-2-yl)thiophene-2-carboxamide (CAS 21706-14-9) is a heterocyclic small molecule (C₁₂H₉N₃OS, MW 243.29 g/mol) that serves as the unsubstituted parent scaffold for a broad family of biologically active benzimidazole-thiophene carboxamides [1][2]. Structurally, it comprises a 1H-benzimidazole core linked via a carboxamide bridge to a thiophene-2-carbonyl moiety—a minimal pharmacophoric arrangement that has been exploited in multiple kinase inhibitor programs [3]. Unlike its highly decorated analogs (e.g., GSK461364, GW843682X, or Genz-667348), this compound retains only the core chemotype without peripheral substituents that drive potency, selectivity, and ADME properties in advanced leads. This structural simplicity makes it a critical tool compound for establishing baseline structure–activity relationships (SAR), serving as a negative control in biochemical assays, and enabling rational fragment-based or scaffold-hopping medicinal chemistry campaigns [4].

Why Generic Benzimidazole Substitution Fails for N-(1H-Benzimidazol-2-yl)thiophene-2-carboxamide Procurement


The benzimidazole chemical space is vast, encompassing anthelmintics (albendazole, mebendazole), proton-pump inhibitors (omeprazole), and kinase-targeted clinical candidates (GSK461364, Genz-667348). These subclasses differ profoundly in their molecular targets, off-target profiles, and physicochemical properties [1]. N-(1H-Benzimidazol-2-yl)thiophene-2-carboxamide occupies a unique position as the minimal scaffold of the thiophene-carboxamide benzimidazole subclass, which has been specifically claimed for ITK kinase inhibition (WO2005079791A1) [2] and explored for PLK1 and PfDHODH inhibition in lead-optimized analogs [3][4]. A generic benzimidazole (e.g., unsubstituted 1H-benzimidazole or carbendazim) cannot substitute for this compound because the thiophene-2-carboxamide moiety provides essential hydrogen-bonding interactions and π-stacking geometry that underpin target engagement in the kinase ATP-binding pocket [5]. Procurement decisions must therefore be driven by the specific chemotype identity, not the benzimidazole class label, to ensure experimental reproducibility and correct SAR interpretation.

Quantitative Differentiation Evidence for N-(1H-Benzimidazol-2-yl)thiophene-2-carboxamide Versus Closest Analogs


Molecular Weight Advantage: 243.29 g/mol vs. GSK461364 (606.1 g/mol) and GW843682X (529.6 g/mol)

N-(1H-Benzimidazol-2-yl)thiophene-2-carboxamide possesses a molecular weight of 243.29 g/mol [1], which is substantially lower than the lead-optimized PLK1 inhibitors GSK461364 (606.1 g/mol) [2] and GW843682X (529.6 g/mol) [3]. This ~2–2.5× molecular weight differential confers a significant ligand efficiency advantage when serving as a fragment-like starting point for medicinal chemistry optimization, allowing the addition of substituents to modulate potency, selectivity, and pharmacokinetic properties without exceeding the Rule-of-Five thresholds that constrain the advanced leads.

Lead Optimization Fragment-Based Drug Discovery Ligand Efficiency

Patent-Documented ITK Kinase Inhibitor Chemotype: Scaffold Specificity vs. Benzimidazole Anthelmintics

Patent WO2005079791A1 explicitly claims thiophene-2-carboxylic acid (1H-benzimidazol-2-yl)-amide derivatives as inhibitors of Interleukin-2-Inducible T-Cell Kinase (ITK) for treating inflammation, immunological disorders, and allergic conditions [1]. This establishes the thiophene-2-carboxamide substitution on the benzimidazole 2-position as the minimal pharmacophore for ITK engagement, in contrast to benzimidazole anthelmintics such as albendazole, which bear a carbamate group at the 2-position and target β-tubulin polymerization [2].

Kinase Inhibition Immunology Tec Family Kinases

SAR Baseline Utility: Enabling Quantification of Substituent Contributions in PLK1 and PfDHODH Inhibitor Series

In the N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamide series, the addition of an N-alkyl substituent and a 2-methyl group on the benzimidazole ring transforms the scaffold into low-nanomolar PfDHODH inhibitors (e.g., Genz-667348, ED₅₀ = 13–21 mg/kg/day in murine malaria model) [1]. The unsubstituted parent compound N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide represents the null point in this SAR continuum—possessing the core scaffold but lacking the critical substituents required for target engagement. This property is experimentally valuable, as it allows investigators to quantify the individual and cooperative contributions of substituents to potency, selectivity, and pharmacokinetics [2].

Structure-Activity Relationship Medicinal Chemistry Malaria

Reduced Structural Complexity Advantage: 1 Rotatable Bond vs. 10–14 in Advanced PLK1/ITK Inhibitor Leads

N-(1H-Benzimidazol-2-yl)thiophene-2-carboxamide possesses only 1 rotatable bond (the carboxamide C–N linkage), which is drastically lower than the 10–14 rotatable bonds characteristic of optimized leads such as GSK461364 (13 rotatable bonds) or the ITK antagonist compound 10n (≈12 rotatable bonds) [1][2]. This minimal conformational flexibility reduces entropic penalties upon target binding and enhances the interpretability of SAR data in fragment-based drug discovery (FBDD) campaigns, where rigid, low-complexity scaffolds are preferred starting points [3].

Drug-Likeness Synthetic Tractability Fragment-Based Screening

High-Value Procurement Scenarios for N-(1H-Benzimidazol-2-yl)thiophene-2-carboxamide


ITK-Dependent Immunological Disease Target Validation Studies

Procure as the core scaffold for synthesizing focused libraries of ITK inhibitors based on the WO2005079791A1 patent claims. The unsubstituted parent serves as a pivotal negative control (no measurable ITK inhibition at screening concentrations) against which to benchmark the fold-selectivity gains achieved through substitution at the benzimidazole 4-, 5-, 6-, or 7-positions and thiophene 5-position [1].

Plasmodium falciparum DHODH Inhibitor SAR Baseline

Use as the null-activity reference compound in PfDHODH enzymatic inhibition and P. falciparum growth inhibition assays. When co-tested with N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamide analogs (e.g., Genz-667348), the compound enables quantitative attribution of the >200-fold potency enhancement conferred by N-alkylation and benzimidazole 2-methyl substitution [2].

Fragment-Based Kinase Inhibitor Screening Libraries

Incorporate into fragment-screening collections as a rule-of-three-compliant fragment (MW < 250, rotatable bonds ≤ 3, H-bond donors ≤ 3). Its low conformational entropy and defined hydrogen-bonding pharmacophore (benzimidazole NH donor, carboxamide carbonyl acceptor) make it suitable for SPR- or NMR-based fragment screening against ATP-binding pockets of Tec family, PLK, and other kinases [3].

Physicochemical Benchmarking of Lead-Like Properties in Benzimidazole-Thiophene Series

Procure as a reference standard for establishing baseline ADME parameters (aqueous solubility, logP, metabolic stability) against which the property shifts induced by substituent addition can be measured. The compound's low molecular weight (243.29 g/mol) and minimal rotatable bond count (1) define the lower boundary of the property space for this chemotype, facilitating rational multiparameter optimization [4].

Quote Request

Request a Quote for N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.